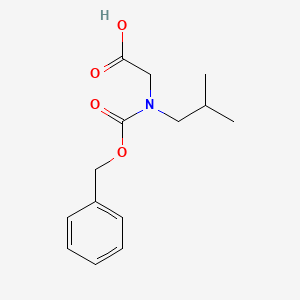
n-((Benzyloxy)carbonyl)-n-isobutylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((Benzyloxy)carbonyl)-N-isobutylglycine is a compound that belongs to the class of organic compounds known as amino acids and derivatives. It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of isobutylglycine. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((Benzyloxy)carbonyl)-N-isobutylglycine typically involves the reaction of isobutylglycine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Isobutylglycine+Benzyl chloroformate→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-((Benzyloxy)carbonyl)-N-isobutylglycine undergoes various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, yielding the free amine.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of free amines.
Substitution: Formation of substituted derivatives with different protecting groups.
Applications De Recherche Scientifique
N-((Benzyloxy)carbonyl)-N-isobutylglycine has several applications in scientific research:
Chemistry: Used as a protecting group for amino acids in peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of N-((Benzyloxy)carbonyl)-N-isobutylglycine involves the protection of amino groups by the benzyloxycarbonyl group. This protection prevents unwanted side reactions during peptide synthesis. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the controlled release of the free amine.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyloxycarbonyl-L-proline: Used as a potent inhibitor of prolidase.
N-Benzyloxycarbonyl-D-proline: Employed in the synthesis of dipeptides.
N-Benzyloxycarbonylglycine: Utilized in dipeptide synthesis.
Uniqueness
N-((Benzyloxy)carbonyl)-N-isobutylglycine is unique due to its specific structure, which allows for the selective protection of amino groups in the presence of other functional groups. This selectivity makes it a valuable tool in organic synthesis and peptide chemistry.
Propriétés
Formule moléculaire |
C14H19NO4 |
|---|---|
Poids moléculaire |
265.30 g/mol |
Nom IUPAC |
2-[2-methylpropyl(phenylmethoxycarbonyl)amino]acetic acid |
InChI |
InChI=1S/C14H19NO4/c1-11(2)8-15(9-13(16)17)14(18)19-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,17) |
Clé InChI |
QDOIGLFBFMDSMO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN(CC(=O)O)C(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9,9-Difluoro-1-oxaspiro[5.5]undecan-4-amine](/img/structure/B13511522.png)

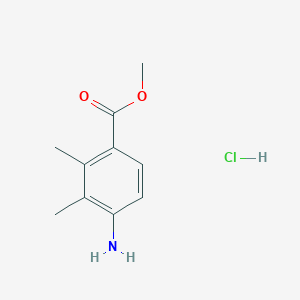
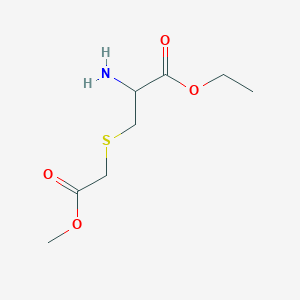
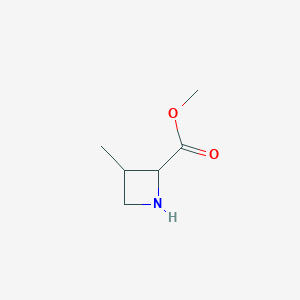

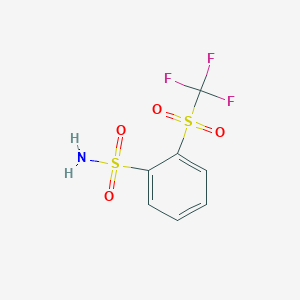
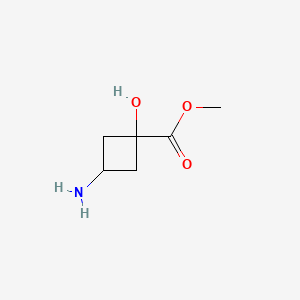


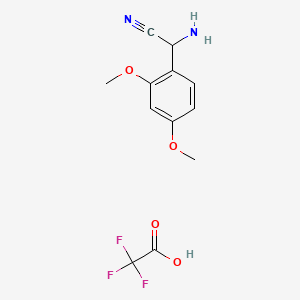
![2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine](/img/structure/B13511594.png)

